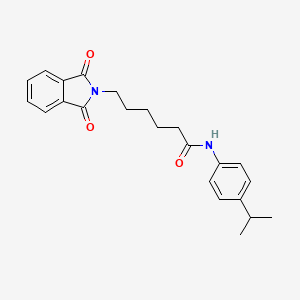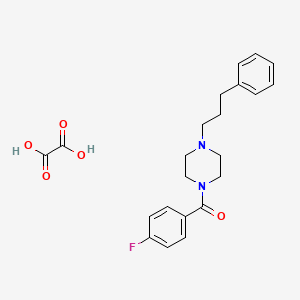
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. The compound has shown promising results in preclinical studies, and researchers are continuing to investigate its potential for therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. The compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This allows researchers to conduct experiments using consistent and standardized samples of the compound. However, one limitation of using 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
Zukünftige Richtungen
There are several future directions for research on 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A. One area of interest is its potential use in treating cancer. Researchers are continuing to investigate the compound's ability to inhibit the growth of cancer cells and its potential as a chemotherapeutic agent. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Researchers are exploring the compound's ability to protect against neurodegeneration and its potential as a neuroprotective agent. Finally, researchers are also investigating the compound's potential as an anti-inflammatory agent, which could have applications in treating a wide range of inflammatory diseases.
Synthesemethoden
The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A involves several steps, including the reaction of 3-nitrobenzoic acid with isopropylmagnesium bromide to form 3-isopropylbenzoic acid. This is then reacted with 1,3-dioxoisoindoline to form the intermediate 6-(3-isopropylphenyl)-1,3-dioxoisoindoline. The final step involves reacting this intermediate with hexanoyl chloride to form 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A.
Wissenschaftliche Forschungsanwendungen
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative diseases. In preclinical studies, the compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Researchers are continuing to investigate its potential for therapeutic applications.
Eigenschaften
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(4-propan-2-ylphenyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16(2)17-11-13-18(14-12-17)24-21(26)10-4-3-7-15-25-22(27)19-8-5-6-9-20(19)23(25)28/h5-6,8-9,11-14,16H,3-4,7,10,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDPSRSANPNWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-dioxoisoindol-2-yl)-N-(4-propan-2-ylphenyl)hexanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminosulfonyl)phenyl]-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4882938.png)
![1-allyl-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4882943.png)
![2-[2-(4-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4882951.png)
![1-(3-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4882955.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4882963.png)
![N~1~-butyl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4882974.png)
![10-acetyl-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4882982.png)


![2-fluoro-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B4882996.png)
![2-chloro-5-(5-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4882999.png)

![N-(3-methoxy-2-pyrazinyl)-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4883029.png)
![(4-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-3-nitrophenyl)(4-pyridinyl)methanone](/img/structure/B4883036.png)